Trichloroethyl Phosphate Cyclohexylamine
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Overview
Description
Trichloroethyl Phosphate Biscyclohexylamine, also known as Trichloroethyl Phosphate Cyclohexylamine, is a chemical compound with the molecular formula C2H4Cl3O4P. 2 (C6H13N) . It is widely used in various fields of research.
Molecular Structure Analysis
The molecular structure of Trichloroethyl Phosphate Cyclohexylamine is represented by the SMILES notation: NC1CCCCC1.OP(=O)(O)OCC(Cl)(Cl)Cl . The molecular weight of the compound is 328.551 .Physical And Chemical Properties Analysis
Cyclohexylamine, a component of the compound, is a clear to yellowish liquid with a strong, fishy, amine odor. It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C .Scientific Research Applications
1. Metabolism in Human Liver
- Metabolism of Phosphate Flame Retardants: A study by Van den Eede et al. (2013) explored the biotransformation of phosphate flame retardants (PFRs) like tris(2-chloroethyl) phosphate (TCEP) using human liver fractions. The research aimed to understand their bioavailability and toxicity in humans. This study provides insights into the human body's processing of such compounds, which is crucial for assessing potential health risks (Van den Eede et al., 2013).
2. Environmental and Biological Impact
Bioconcentration and Metabolism in Fish
Xu et al. (2015) investigated the bioconcentration and metabolism of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a compound similar to Trichloroethyl Phosphate, in fish. The study revealed that TDCPP is readily metabolized in fish liver, indicating the environmental and biological impacts of such compounds (Xu et al., 2015).
Bacterial Degradation of Chlorinated Flame Retardants
Research by Takahashi et al. (2010) focused on the degradation of chlorinated flame retardants, including Tris(2-chloroethyl) phosphate, by bacterial strains. This study is significant for environmental bioremediation efforts, showing the potential for microbial degradation of these pollutants (Takahashi et al., 2010).
Biotransformation in Sediments
Zhou et al. (2020) examined the biotransformation of Tris(2-chloroethyl) phosphate (TCEP) in sediment microcosms. The study highlighted the pathways and microbial communities involved in the degradation of TCEP, providing insights into its environmental fate (Zhou et al., 2020).
3. Toxicological Studies
- Toxicogenomics of Flame Retardants: Krivoshiev et al. (2018) conducted a toxicogenomic study on Tris (2-butoxyethyl) phosphate (TBOEP), a compound structurally related to Trichloroethyl Phosphate. The study used RNA sequencing to understand the transcriptomic changes and potential health effects in human cells exposed to TBOEP (Krivoshiev et al., 2018).
Safety And Hazards
properties
CAS RN |
17331-54-3 |
---|---|
Product Name |
Trichloroethyl Phosphate Cyclohexylamine |
Molecular Formula |
C8H17Cl3NO4P |
Molecular Weight |
328.551 |
IUPAC Name |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
InChI Key |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
synonyms |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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